molecular formula C9H9FO6S B2863504 Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate CAS No. 2411288-80-5

Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate

Cat. No.: B2863504
CAS No.: 2411288-80-5
M. Wt: 264.22
InChI Key: YLACBYWGKVOXEU-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate is a versatile chemical compound extensively used in scientific research. Its high complexity allows for a myriad of applications, ranging from drug synthesis to material science.

Scientific Research Applications

Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, Methylphenidate, a central nervous system (CNS) stimulant, is used medically to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of a compound. For example, Methyl acetate is classified as a flammable liquid and vapor, causes serious eye irritation, and may cause drowsiness or dizziness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate typically involves the reaction of 4-fluorosulfonyloxyphenol with methyl 2-bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve continuous-flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyloxy group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate include:

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another fluorinated ester with similar reactivity.

    Methyl 2-(4-chlorosulfonyloxyphenoxy)acetate: A chlorinated analog with comparable chemical properties.

Uniqueness

This compound is unique due to its specific fluorosulfonyloxy group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high selectivity and efficiency .

Properties

IUPAC Name

methyl 2-(4-fluorosulfonyloxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO6S/c1-14-9(11)6-15-7-2-4-8(5-3-7)16-17(10,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLACBYWGKVOXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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